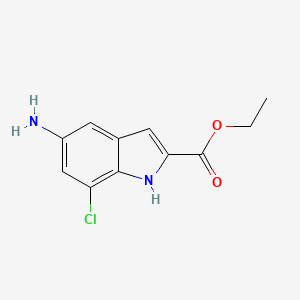

ethyl 5-amino-7-chloro-1H-indole-2-carboxylate

Description

Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate (CAS: 1352895-02-3) is a substituted indole derivative with a molecular formula of C₁₁H₁₀ClN₂O₂ and a molecular weight of 252.67 g/mol. This compound features a 5-amino and 7-chloro substituent on the indole core, combined with an ethyl ester group at position 2. It is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, including kinase inhibitors and allosteric modulators .

Key structural characteristics:

- Chloro substituent at position 7: Contributes to lipophilicity and steric effects.

- Ethyl ester at position 2: Modifies solubility and metabolic stability.

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

ethyl 5-amino-7-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2,13H2,1H3 |

InChI Key |

MFNZOZJKXHADBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-7-chloro-1H-indole-2-carboxylate typically involves the reaction of 5-amino-7-chloroindole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

-

Basic Hydrolysis : Treatment with NaOH in ethanol (reflux) converts the ester to 5-amino-7-chloro-1H-indole-2-carboxylic acid .

-

Acidic Hydrolysis : HCl in aqueous ethanol can also cleave the ester, though this method is less commonly reported.

Example Reaction:

Chlorine Substitution

The chloro group at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

-

Amine Substitution : Reaction with ammonia or primary amines under high-temperature conditions yields 7-amino derivatives.

Amino Group Reactions

The amino group at position 5 is susceptible to:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Diazotization : Reaction with NaNO₂/HCl generates diazonium salts, which can undergo Sandmeyer reactions to introduce hydroxyl, iodo, or cyano groups.

Oxidation and Reduction

-

Oxidation : The indole ring or side chains can be oxidized using KMnO₄ or CrO₃, though steric hindrance from substituents may limit reactivity.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation (H₂/Pd) saturates the indole ring.

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in amide bond formation:

-

Peptide Coupling : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA in DMF couples the acid with amines to form carboxamides .

Example Reaction:

Data Table: Key Chemical Reactions and Conditions

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s reactivity is enhanced by electron-withdrawing effects of the adjacent carboxylate.

-

Amide Coupling : BOP activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by amines .

Stability Considerations

-

The compound is stable under inert atmospheres but degrades in strong acids/bases due to ester hydrolysis or amino group protonation.

-

Storage recommendations: −20°C under nitrogen.

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the most significant applications of ethyl 5-amino-7-chloro-1H-indole-2-carboxylate is its ability to inhibit IDO, an enzyme that plays a critical role in tryptophan metabolism and immune regulation. By inhibiting IDO, this compound may enhance immune responses, making it a candidate for cancer therapy and treatment of autoimmune diseases. Studies have shown that IDO inhibitors can potentially improve the efficacy of immunotherapy by preventing tumor-induced immune suppression.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been assessed for their antiproliferative activities against human tumor cells, showing effective growth inhibition rates . The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Indole derivatives have been reported to possess antibacterial and antiviral activities. This compound could be explored further for its efficacy against specific pathogens, contributing to the development of new antimicrobial therapies.

Case Study 1: Immune Modulation in Cancer Therapy

A study investigated the effects of IDO inhibitors in combination with other immunotherapy agents. This compound was included in a series of compounds tested for their ability to enhance T-cell responses against tumors. Results indicated that the compound significantly improved immune activation markers in preclinical models.

Case Study 2: Antitumor Efficacy

In a separate study focusing on indole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on various cancer cell lines. The results demonstrated that this compound exhibited comparable or superior activity against specific cancer types compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of ethyl 5-amino-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and their implications:

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

- Melting Points : Carboxylic acid derivatives (e.g., indole-5-carboxylic acid, CAS: 1670-81-1) exhibit higher melting points (~208–210°C) due to strong intermolecular hydrogen bonding, while ester derivatives generally have lower melting points .

Biological Activity

Ethyl 5-amino-7-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article synthesizes current research findings, including biological assays, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis of this compound typically involves acylation processes using various reagents, leading to derivatives that can be evaluated for biological activity.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit mutant EGFR/BRAF pathways, demonstrating significant activity against pancreatic (Panc-1), breast (MCF-7), and epithelial (A549) cancer cell lines. The compound's GI50 values ranged from 29 nM to 78 nM, with the most potent derivative showing superior efficacy compared to established treatments like erlotinib .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | GI50 (nM) | Remarks |

|---|---|---|---|

| 3e | Panc-1 | 29 | Most potent |

| 3c | MCF-7 | 42 | Less potent than 3e |

| 3b | A549 | 68 | Effective against epithelial cells |

The mechanism by which this compound exerts its biological effects is linked to its interactions with specific protein targets. Molecular docking studies suggest that the compound binds effectively within the active sites of key proteins involved in cancer proliferation, such as BRAF V600E. The chlorine atom in the structure enhances binding affinity through halogen bonding interactions, while the indole moiety contributes to hydrophobic interactions within the binding pocket .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications at specific positions on the indole ring significantly influence biological activity. For example, substituents at the C5 position (such as halogens) have been shown to enhance potency, while longer alkyl chains at other positions can retain or even improve activity .

Table 2: Structure-Activity Relationships of Indole Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C5 | Chloro | Increased potency |

| C4 | Methyl | Decreased potency |

| C3 | Ethyl | Retained activity |

Case Studies and Clinical Relevance

A notable case study involved testing this compound derivatives against resistant strains of cancer cells. The results indicated that certain derivatives maintained efficacy even in resistant models, suggesting potential for use in combination therapies or as standalone treatments for resistant cancers .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.